

Spectroscopic Profile of Methyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B046262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-oxotetrahydrofuran-3-carboxylate** (CAS No: 57595-23-0), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of directly published experimental spectra, this document presents a combination of reported data and predicted spectroscopic values based on the compound's structure. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with a visual representation of a typical spectroscopic analysis workflow.

Chemical Structure and Properties

- IUPAC Name: **Methyl 4-oxotetrahydrofuran-3-carboxylate**
- Molecular Formula: C₆H₈O₄
- Molecular Weight: 144.13 g/mol
- Appearance: Colorless to light pink liquid.[\[1\]](#)
- Boiling Point: 220 °C.[\[2\]](#)

- Density: 1.265 g/cm³.[\[2\]](#)

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **Methyl 4-oxotetrahydrofuran-3-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.75	s	3H	-OCH ₃
~4.30	t	2H	-OCH ₂ -
~3.90	t	2H	-CH ₂ -C=O
~3.50	t	1H	-CH(COOCH ₃)-

Note: A previously reported ¹H NMR spectrum (CDCl₃): δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H) appears inconsistent with the molecular structure due to the integration values and splitting patterns.[\[2\]](#) The data presented in Table 1 is a prediction based on standard chemical shift values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~205	C=O (ketone)
~170	C=O (ester)
~70	-OCH ₂ -
~52	-OCH ₃
~45	-CH ₂ -C=O
~48	-CH(COOCH ₃)-

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (aliphatic)
~1750	Strong	C=O stretch (ester)
~1720	Strong	C=O stretch (ketone)
~1200	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Interpretation
144	[M] ⁺ (Molecular Ion)
113	[M - OCH ₃] ⁺
85	[M - COOCH ₃] ⁺
59	[COOCH ₃] ⁺

Experimental Protocols

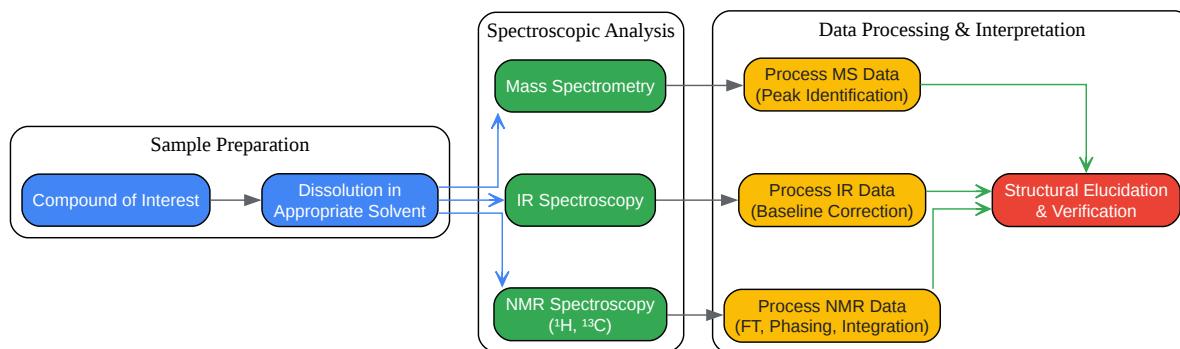
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl 4-oxotetrahydrofuran-3-carboxylate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire the ^1H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ^1H spectrum due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat **Methyl 4-oxotetrahydrofuran-3-carboxylate** between two polished salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin liquid film.


- Data Acquisition:
 - Place the salt plate assembly in the sample holder of an FTIR spectrometer.
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to assign functional groups.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Methyl 4-oxotetrahydrofuran-3-carboxylate** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis of chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl₄ binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046262#spectroscopic-data-of-methyl-4-oxotetrahydrofuran-3-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com